Lipophilicity and Vapor Pressure: 1-Methylfluoranthene vs. Parent Fluoranthene
Methyl substitution at the 1-position of fluoranthene increases the calculated LogP from 5.16 (fluoranthene) to 5.63 (1-methylfluoranthene), representing a log unit increase of 0.47 . Concurrently, the vapor pressure of 1-methylfluoranthene is measured at 0.0 ± 0.4 mmHg at 25°C, which is lower than that of fluoranthene (approximately 9.2 × 10⁻⁶ mmHg at 25°C), and the boiling point increases to 387.4 ± 9.0 °C at 760 mmHg compared to fluoranthene's 375 °C . These alterations in physicochemical parameters directly affect environmental partitioning behavior.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.63 (calculated) |
| Comparator Or Baseline | Fluoranthene: LogP = 5.16 (experimental) |
| Quantified Difference | ΔLogP = +0.47 |
| Conditions | Calculated values; target compound data from ChemSrc database, comparator data from EPA DSSTox |
Why This Matters
The 0.47 LogP unit increase corresponds to approximately 3-fold higher lipophilicity, directly impacting environmental fate model inputs, sample extraction efficiency in organic solvents, and bioaccumulation predictions for risk assessment.
